1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(3-fluoro-5-trifluorophenyl)urea
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Description
Scientific Research Applications
Radiolabeled Antagonists for Tumor Targeting
Research indicates that radiolabeled antagonists of specific peptide receptors, such as the novel radioiodinated 1,4-benzodiazepines developed in one study, can identify a higher number of receptor binding sites than agonists. These compounds may thus be preferable for in vivo tumor targeting. Notably, compound 9 in this study was characterized as a high-affinity selective antagonist at cholecystokinin types 1 and 2 receptors, making it a promising candidate for antagonist binding to receptor-expressing tumors in vivo (Akgün et al., 2009).
Anticancer Agents
A series of 4-aryl-thieno[1,4]diazepin-2-one derivatives were synthesized and evaluated for their antiproliferative activities against melanoma and hematopoietic cell lines. One of the most potent inhibitors identified, a compound related to the benzodiazepine class, was found to be a very potent inhibitor of multi-protein kinases including FMS kinase, suggesting its promise as a therapeutic agent for cancer (Lee et al., 2018).
Gamma-Secretase Inhibitors for Alzheimer's Disease
Novel benzodiazepine-containing gamma-secretase inhibitors have been designed for potential use in Alzheimer's disease. These compounds, incorporating a substituted hydrocinnamide C-3 side chain, showed highly potent in vitro activity, with specific compounds demonstrating excellent potency. These findings suggest their potential utility in Alzheimer's disease treatment (Churcher et al., 2003).
Properties
IUPAC Name |
1-[3-fluoro-5-(trifluoromethyl)phenyl]-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F4N4O2/c1-32-19-10-6-5-9-18(19)20(14-7-3-2-4-8-14)30-21(22(32)33)31-23(34)29-17-12-15(24(26,27)28)11-16(25)13-17/h2-13,21H,1H3,(H2,29,31,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXYVGOJVCSIBU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC(=CC(=C3)C(F)(F)F)F)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F4N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.